molecular formula C15H24 B1249199 (-)-alpha-Himachalene CAS No. 3853-83-6

(-)-alpha-Himachalene

Cat. No. B1249199
CAS RN: 3853-83-6
M. Wt: 204.35 g/mol
InChI Key: ZJSIKVDEOWWVEH-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-alpha-himachalene is the (1R,6S)-stereoisomer of cis-alpha-himachalene. It is an enantiomer of a (1S,6R)-alpha-himachalene.

Scientific Research Applications

  • Chemical Structure and Synthesis :

    • The structure of himachalene monohydrochloride, a related compound, was elucidated, leading to insights into the formation of trans-α-himachalene (Joseph & Dev, 1968).
    • Another study focused on the structure of α- and β-Himachalenes, which represent a new sesquiterpenoid carbon framework (Joseph & Dev, 1968).
    • A new total synthesis of α-himachalene was achieved, involving a sequence of photoaddition and radical-induced ring expansion (Suginome & Nakayama, 1994).
    • An eleven-step total synthesis of α-himachalene from 4,4-dimethyl-2-cyclohexenone has been reported, illustrating an effective synthetic approach (Liu & Browne, 1981).
  • Chemical Transformations and Derivatives :

    • Research explored solvent-free epoxidation of himachalenes using [MoO2(SAP)]2 as a catalyst, a method which expands the application potential of these natural compounds (Loubidi et al., 2014).
    • A study on the reaction of β-himachalene with dihalocarbene led to specific products, highlighting the molecule's reactivity (Eljamili et al., 2002).
    • Computational studies of α-cis, α-trans, and α′-trans-himachalene epoxidation provided insights into the chemo- and stereoselectivity of these reactions (Chekroun et al., 2002).
  • Biological Applications and Potential :

    • Novel antimicrobial aryl himachalene derivatives were synthesized, showing enhanced activity against certain bacteria and fungi, which suggests potential in pharmaceutical applications (Chaudhary et al., 2014).
    • Enantioselective synthesis of (1S,3S,7R)-3-methyl-α-himachalene, a pheromone of the sandfly, was achieved, providing insights into pheromone synthesis and insect behavior (Mori et al., 2000).
  • Chemical Characterization and Analysis :

    • Crystal structure studies of various himachalene derivatives contributed to the understanding of their stereochemistry and molecular configurations (Chiaroni et al., 1995).

properties

CAS RN

3853-83-6

Product Name

(-)-alpha-Himachalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1

InChI Key

ZJSIKVDEOWWVEH-KBPBESRZSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C

SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Other CAS RN

3853-83-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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